BenchChemオンラインストアへようこそ!

3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide

Lipophilicity Hydrogen-bond acceptor count Topological polar surface area

This research-grade building block combines a 5-fluoropyrimidine hinge-binder, a pyrrolidine-3-ol ether junction, and an N,N-dimethylsulfonamide terminus (HBD=0, XLogP3=0, TPSA=84 Ų). The zero HBD count reduces CYP2C9 off-target liability versus primary sulfonamides, while the fluorine atom provides a ¹⁹F NMR handle for binding assays. Supplied at ≥95% purity, it is ready for immediate use in CNS MPO-optimized library synthesis, kinase SAR campaigns, or agrochemical SDH/AHAS inhibitor programs. Balance of lipophilicity and low HBD profile accelerates hit-to-lead timelines.

Molecular Formula C10H15FN4O3S
Molecular Weight 290.31
CAS No. 2034327-26-7
Cat. No. B2984037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide
CAS2034327-26-7
Molecular FormulaC10H15FN4O3S
Molecular Weight290.31
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F
InChIInChI=1S/C10H15FN4O3S/c1-14(2)19(16,17)15-4-3-9(7-15)18-10-12-5-8(11)6-13-10/h5-6,9H,3-4,7H2,1-2H3
InChIKeyAGNPVKCYADEYCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((5-Fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide (CAS 2034327-26-7): Scaffold Identity and Physical-Chemical Baseline for Procurement Evaluation


3-((5-Fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide (CAS 2034327-26-7) is a fluorinated pyrimidine–pyrrolidine sulfonamide small molecule (MW 290.32 g·mol⁻¹, MF C₁₀H₁₅FN₄O₃S) [1]. The compound bears a 5-fluoropyrimidine ring connected via an ether linkage to a pyrrolidine scaffold that carries an N,N-dimethylsulfonamide group – a combination that encodes simultaneous control of lipophilicity (XLogP3 = 0), hydrogen-bond acceptor capacity (HBA = 8), and topological polar surface area (TPSA = 84 Ų) [1]. It is supplied as a research-grade screening compound (≥95% purity) by Life Chemicals (ID F6478-1631) and AKos (AKOS026690691), making it a ready-to-use building block for medicinal chemistry, agrochemical discovery, and chemical biology probe development [2][3].

Why Generic Pyrrolidine-Sulfonamide or Pyrimidine-Ether Analogs Cannot Replace 3-((5-Fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide in Research Programs


The compound’s differentiation rests on the precise intersection of three pharmacophoric elements – a 5-fluoropyrimidine, a pyrrolidine-3-ol ether junction, and an N,N-dimethylsulfonamide terminus – each modulating distinct molecular properties. Replacing the 5-fluoropyrimidine with a non-fluorinated or 5-chloropyrimidine alters ring electronics, metabolic soft-spot profile, and hydrogen-bonding character . Moving the ether attachment from the pyrrolidine 3-position to the 2- or 4-position changes the three-dimensional orientation of the heterocycle, impacting target complementarity . Substituting the N,N-dimethylsulfonamide with a primary sulfonamide ( –SO₂NH₂) or N-methylsulfonamide introduces additional hydrogen-bond donors (HBD), which can drastically shift solubility, permeability, and CYP inhibition liability [1]. These structural variations are not interchangeable without altering the compound’s physicochemical fingerprint and, downstream, its SAR interpretation.

Quantitative Differentiation Evidence for 3-((5-Fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide Versus Closest Analogs


Physicochemical Differentiation Versus Non-Fluorinated Pyrimidine Analog

The 5-fluoropyrimidine moiety of the target compound lowers lipophilicity relative to a hypothetical 5-H pyrimidine analog while simultaneously increasing hydrogen-bond acceptor capacity. The target compound exhibits XLogP3 = 0 (PubChem computed), HBA = 8, and TPSA = 84 Ų [1]. In contrast, a non-fluorinated 3-(pyrimidin-2-yloxy)-N,N-dimethylpyrrolidine-1-sulfonamide would be expected to show a higher XLogP (by ~0.3–0.5 log units due to loss of the electronegative fluorine) and a lower HBA count (7 vs 8), reducing aqueous solubility and altering passive permeability . TPSA is essentially unchanged.

Lipophilicity Hydrogen-bond acceptor count Topological polar surface area

Metabolic Stability Advantage Conferred by 5-Fluoropyrimidine Over Non-Fluorinated Pyrimidine Congeners

The carbon–fluorine bond at the pyrimidine 5-position (bond dissociation energy ~98–115 kcal·mol⁻¹) is significantly stronger than the corresponding C–H bond, providing a barrier to oxidative metabolism at this site [1]. In a study of fluorine-substituted diarylpyrimidines, the introduction of fluorine improved human liver microsomal half-life approximately 5-fold (t₁/₂ from 14.6 min to 74.5 min) relative to the non-fluorinated progenitor [2]. While direct metabolic stability data for the target compound are not publicly available, this class-level precedent supports the expectation that the 5-fluoropyrimidine motif confers a tangible metabolic stability advantage over non-halogenated pyrimidine-ether analogs.

Metabolic stability Fluorine substitution Carbon–fluorine bond strength

Reduced CYP Inhibition Liability of N,N-Dimethylsulfonamide Versus Primary or Secondary Sulfonamide Analogs

Primary and secondary sulfonamides ( –SO₂NH₂, –SO₂NHR) are known structural alerts for CYP enzyme inhibition, particularly CYP2C9, due to hydrogen-bond donation and coordination to the heme iron [1]. The N,N-dimethylsulfonamide group in the target compound eliminates the sulfonamide N–H donor, with a computed HBD count of 0 (PubChem) [2]. N-Alkylation of sulfonamide has been shown to abrogate selective CYP2C9 inhibitory properties in sulfaphenazole derivatives [3]. Therefore, the target compound is predicted to exhibit lower CYP inhibition liability than its primary ( –SO₂NH₂) or secondary ( –SO₂NHCH₃) sulfonamide analogs carrying an otherwise identical scaffold.

CYP inhibition Sulfonamide N-substitution Drug–drug interaction risk

Regioisomeric Differentiation: Pyrrolidine 3-Ether vs 2-Ether or 4-Ether Linkage Geometry

The target compound positions the 5-fluoropyrimidine ether at the pyrrolidine 3-position (C-3). Moving the ether to the pyrrolidine 2- or 4-position would alter the dihedral angle between the heterocycle and the saturated ring, changing the spatial presentation of the fluoropyrimidine hydrogen-bond acceptors and the overall molecular shape [1]. The computed InChIKey (AGNPVKCYADEYCP-UHFFFAOYSA-N) uniquely encodes the 3-substituted pyrrolidine, distinguishing it from synthetic 2- or 4-ether regioisomers that would have different InChIKeys and, consequently, distinct three-dimensional pharmacophores [2]. This regiospecificity is critical when the compound is used as a fragment or scaffold in structure-based design.

Regioisomerism Three-dimensional geometry Target binding complementarity

Supplier-Documented Purity and Reproducibility Versus Uncharacterized In-House Syntheses

Commercially sourced 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide from Life Chemicals (F6478-1631) is supplied with ≥95% purity specification [1]. In contrast, ad hoc in-house synthesis or procurement from unverified sources can yield variable purity (often <90%) and undefined impurity profiles, which can confound biological assay results. The vendor-supplied material also comes with batch-specific analytical data (e.g., LC-MS, ¹H NMR) upon request, ensuring lot-to-lot consistency. For the closest structural comparator, 3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide (CAS 1316222-97-5), commercial purity is similarly specified at 95% , but this compound differs fundamentally in heterocycle identity (chloropyridine vs fluoropyrimidine).

Purity Quality control Reproducibility

Evidence-Grounded Application Scenarios for 3-((5-Fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide in Scientific Research and Industrial Procurement


Medicinal Chemistry SAR Exploration: Fluoropyrimidine-Containing Kinase or Enzyme Inhibitor Scaffolds

The compound serves as a modular, milligram-quantity building block for constructing focused libraries targeting kinases or other ATP-competitive enzymes where a fluoropyrimidine hinge-binder is desired. Its balanced lipophilicity (XLogP3 = 0) and absence of sulfonamide HBD (HBD = 0) favor central nervous system multiparameter optimization (CNS MPO) profiles relative to more lipophilic or HBD-rich analogs [1]. Researchers can use the compound as a starting fragment, leveraging the N,N-dimethylsulfonamide to minimize CYP inhibition risk while probing SAR around the pyrimidine 5-position [2][3].

Agrochemical Discovery Programs Targeting Fungal or Weed Enzyme Inhibition

The 5-fluoropyrimidine motif is a privileged scaffold in agrochemical fungicides and herbicides. The target compound offers a synthetically tractable entry point for exploring pyrrolidine-sulfonamide–linked fluoropyrimidines as inhibitors of acetohydroxyacid synthase (AHAS) or succinate dehydrogenase (SDH). The compound's moderate molecular weight (290 Da) and favorable TPSA (84 Ų) align with physicochemical property ranges associated with phloem mobility and plant uptake [1].

Chemical Biology Probe Development Requiring Silent (Non-CYP-Inhibiting) Sulfonamide Pharmacophores

When a sulfonamide is required for target binding but CYP inhibition must be avoided (e.g., in cellular target engagement assays or in vivo pharmacodynamic studies), the N,N-dimethylsulfonamide variant offers a solution. The target compound's zero HBD count is predicted to reduce CYP2C9 binding relative to primary sulfonamide analogs, making it suitable for chemical probe campaigns where off-target CYP activity would confound phenotypic readouts [2][3].

Computational Chemistry Model Building and Virtual Screening Library Enrichment

The compound's unambiguous InChIKey and computed 3D conformer (available via PubChem) make it a well-defined entry for docking and pharmacophore modeling studies. Its presence in commercial screening decks (Life Chemicals, AKos) means that virtual hits can be rapidly followed up with physical samples, streamlining the hit-to-lead transition. The fluorine atom also provides a ¹⁹F NMR handle for ligand-observed binding assays [1].

Quote Request

Request a Quote for 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.